molecular formula C30H32Cl3NO B1675430 Lumefantrine CAS No. 120583-71-3

Lumefantrine

Cat. No.: B1675430
CAS No.: 120583-71-3
M. Wt: 528.9 g/mol
InChI Key: DYLGFOYVTXJFJP-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumefantrine, an aryl amino alcohol antimalarial, is a key component of the artemether-lumefantrine (AL) combination therapy, a World Health Organization (WHO)-recommended treatment for uncomplicated Plasmodium falciparum malaria . It exhibits a long terminal elimination half-life (~3–6 days) due to its high lipophilicity, large volume of distribution, and low clearance, enabling sustained parasiticidal activity after rapid parasite clearance by artemether . This compound’s structure (C30H32Cl3NO2) includes a dichlorobenzylidene fluorene backbone and a dibutylaminoethanol side chain, contributing to its unique physicochemical and pharmacokinetic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGFOYVTXJFJP-MYYYXRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046663
Record name Lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Yellow powder

CAS No.

82186-77-4, 120583-70-2, 120583-71-3
Record name Lumefantrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82186-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lumefantrine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082186774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583702
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120583713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMEFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENFLUMETOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7210
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Friedel-Crafts Acylation

The synthesis begins with a Friedel-Crafts acylation of 2,4-dichloro-5-fluorobenzophenone (compound 1). Anhydrous aluminum chloride (4.0 g, 30.0 mmol) is suspended in dichloromethane (15 mL) under stirring at room temperature. Chloroacetyl chloride (2.7 g, 23.9 mmol) is added dropwise in an ice-salt bath, followed by a dichloromethane solution of compound 1 (5.0 g, 21.3 mmol). The reaction proceeds at room temperature for 3 hours, yielding compound 2 (5.8 g, 87%) after extraction and column chromatography.

Key Conditions:

  • Solvent: Dichloromethane
  • Temperature: 0–25°C (ice bath to room temperature)
  • Molar Ratio (Compound 1 : Chloroacetyl chloride : AlCl3): 1 : 1.12 : 1.41

Reduction Reaction

Compound 2 undergoes reduction using sodium borohydride in absolute ethanol. Dissolving compound 2 (5.0 g, 15.9 mmol) in ethanol under an ice bath, sodium borohydride is added in batches. The mixture reacts at room temperature for 2 hours, yielding compound 3 (4.6 g, 82%).

Key Conditions:

  • Solvent: Absolute ethanol
  • Reducing Agent: Sodium borohydride (1:1 molar ratio with compound 2)

Substitution with n-Butylamine

Compound 3 is dissolved in n-butylamine (30 mL, 303.5 mmol) and heated to 140°C for 3 hours. This substitution reaction introduces the butylamino group, yielding compound 4 (4.6 g, 82%) after extraction.

Key Conditions:

  • Temperature: 140°C
  • Molar Ratio (Compound 3 : n-Butylamine): 1 : 19.09

Condensation with p-Chlorobenzaldehyde

Compound 4 (6.3 g, 18.0 mmol) reacts with p-chlorobenzaldehyde (3.8 g, 27.0 mmol) in the presence of sodium hydroxide (1.5 g, 37.5 mmol) in absolute methanol. Refluxing for 15 hours yields compound 5 (5.5 g, 65%).

Key Conditions:

  • Solvent: Absolute methanol
  • Base: Sodium hydroxide (1:2.08 molar ratio with compound 4)

Alkylation with n-Bromobutane

The final step involves alkylation of compound 5 (1.5 g, 3.2 mmol) with n-bromobutane-D9 (700.9 mg, 4.8 mmol) in acetonitrile under reflux for 16 hours. Potassium carbonate (884.5 mg, 6.4 mmol) facilitates the reaction, yielding this compound-D9 (1.2 g, 70%).

Key Conditions:

  • Solvent: Acetonitrile
  • Molar Ratio (Compound 5 : n-Bromobutane-D9 : K2CO3): 1 : 1.50 : 2

Preparation of Deuterated this compound-D9

Deuterated this compound, used in pharmacokinetic studies, substitutes n-bromobutane with deuterated n-bromobutane-D9 in the alkylation step. The synthesis mirrors Section 1.5, with deuterated reagents purchased from Cambridge Isotope Laboratories. Nuclear magnetic resonance (HNMR) and mass spectrometry (MS: 537.3 [M+H]) confirm deuteration.

Solid Dispersion Techniques for Enhanced Bioavailability

To address this compound’s poor aqueous solubility (212.33 μg/mL in water), solid dispersion (SD) techniques are employed. Recent advances from the Egyptian Pharmaceutical Journal highlight the following methods:

Spray Drying with Acidic Polymers

Amorphous solid dispersions (ASDs) using hydroxypropyl methylcellulose phthalate (HPMCP) in a 3:7 drug-polymer ratio achieve 66% dissolution at 2 hours, compared to 42% with hydroxypropyl methylcellulose acetate succinate (HPMCAS).

Key Excipients:

  • Polymers: HPMCP, HPMCAS, cellulose acetate phthalate
  • Surfactants: Tween 80 (solubility: 101.63 ± 0.37 μg/mL)

Hot-Melt Extrusion

Using Soluplus and Lutrol F127 in a 6:36 ratio, this compound’s solubility increases to 180 mg/mL in water. The process involves heating to 140°C, forming a molten matrix that enhances dissolution rates.

Key Parameters:

  • Temperature: 140°C
  • Polymers: Soluplus, Lutrol F127

Antisolvent Precipitation and Ultrasonication

This compound lyophilized nanosuspensions (LLNS) with soy lecithin and polyvinylpyrrolidone K-30 (1:4:1 ratio) increase solubility to 1,670 μg/mL. Ultrasonication reduces particle size to <500 nm, enhancing bioavailability.

Metal Complexation with this compound

Mixed ligand complexes with Fe(II), Co(II), and Cu(II) salts are synthesized by refluxing this compound and artemether in methanol (60°C, 6 hours). The Cu-ART-LUF complex exhibits a 66.8% yield and enhanced antimalarial activity in vitro.

Synthesis Conditions:

  • Metal Salts: CuSO4·5H2O, FeSO4·7H2O
  • Ligands: Artemether (ART), this compound (LUF)
  • Solvent: Methanol

Analytical Characterization Methods

Technique Application Key Findings
HNMR Structural confirmation Deuteration confirmed in this compound-D9
FTIR Drug-excipient interaction No interactions in SDs with PVP K-30
DSC Polymorphic transition analysis Amorphous state in LLNS (39.01–44.52°C)
PXRD Crystallinity assessment Microcrystalline state in SDs

Chemical Reactions Analysis

Types of Reactions: Lumefantrine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce halogenated or nitrated this compound .

Scientific Research Applications

Clinical Applications

1.1 Treatment of Malaria

Lumefantrine is predominantly utilized in the treatment of acute uncomplicated malaria. Its combination with artemether has been shown to be effective against malaria strains resistant to chloroquine, making it a crucial option in malaria-endemic regions. The World Health Organization recommends this combination therapy as a first-line treatment due to its high efficacy and safety profile .

1.2 Efficacy Studies

A randomized trial conducted in Tanzania assessed the efficacy of artemether-lumefantrine in children under five years. The study found high cure rates (over 90%) and reported that the treatment was well-tolerated, with vomiting being the most common side effect . Another study from Niger confirmed similar efficacy rates, achieving over 98% clinical response after 28 days of treatment .

Pharmacokinetics and Pharmacodynamics

2.1 Absorption and Distribution

This compound exhibits variable pharmacokinetic properties, with peak plasma concentrations typically occurring 6 to 8 hours post-administration. Studies indicate that absorption can be erratic, influenced by factors such as food intake . A pharmacokinetic study showed that once-daily dosing resulted in lower overall exposure compared to the conventional twice-daily regimen, which may impact therapeutic outcomes .

2.2 Therapeutic Levels

Research has demonstrated that maintaining adequate plasma levels of this compound is critical for treatment success. Patients with subtherapeutic levels were significantly more likely to experience treatment failure, highlighting the importance of adherence to dosing regimens . The following table summarizes key pharmacokinetic parameters:

ParameterTwice-Daily RegimenOnce-Daily Regimen
AUC (μg/ml h)432 (308–992)306 (114–5781)
Peak Concentration (ng/mL)HigherLower
Cure Rate at Day 42 (%)9485

Innovative Drug Delivery Systems

3.1 Microneedle Technology

Recent advancements have explored the use of dissolving microneedle patches for delivering artemether-lumefantrine, which have shown improved pharmacokinetic performance in preclinical studies involving infected mice. This method may enhance patient compliance and therapeutic outcomes by providing a painless administration route .

3.2 Field Testing Methods

Raman spectroscopy has been proposed as a portable method for field analysis of this compound in tablet formulations, allowing for rapid assessment of drug quality without complex reagents . This innovation could significantly impact malaria treatment in resource-limited settings by ensuring the availability of effective medications.

Case Studies and Research Findings

4.1 Hearing Loss Concerns

A case-control study highlighted potential auditory side effects associated with artemether-lumefantrine usage, noting instances of irreversible hearing loss in some patients treated within five years prior to the study. However, further evaluations indicated no significant differences in auditory function between treated patients and controls .

4.2 Resistance Monitoring

Continuous monitoring of Plasmodium falciparum resistance to this compound is essential for sustaining its efficacy as a frontline treatment. Genetic studies have shown that variations in specific genes correlate with treatment outcomes, emphasizing the need for ongoing surveillance and research into resistance mechanisms .

Mechanism of Action

The exact mechanism by which lumefantrine exerts its antimalarial effect is not fully understood. it is believed to inhibit the formation of β-hematin by forming a complex with hemin, thereby preventing the malaria parasite from detoxifying heme. This inhibition disrupts the parasite’s ability to synthesize nucleic acids and proteins, ultimately leading to its death .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Ionic Liquid (IL) Forms: Impact of Counterion Structure

Lumefantrine’s solubility and formulation efficacy vary with counterion selection in ionic liquid (IL) forms. Key comparisons include:

Crystalline vs. Amorphous Salts
  • Crystalline Salts : this compound hydrochloride (melting point: 180–200°C) and dodecyl sulfate (115–128°C) retain crystallinity, limiting solubility in lipid-based formulations (LBFs) .
  • Amorphous Salts : this compound docusate (melting point: 52–60°C) forms an amorphous IL, enhancing miscibility in hydrophilic LBFs (e.g., Type IIIB/IV) by disrupting crystal packing .
Salt Form Melting Point (°C) Crystallinity Solubility in LBFs
Hydrochloride 180–200 Crystalline Low in Type I/II
Dodecyl sulfate 115–128 Crystalline Moderate in Type IIIB/IV
Docusate (IL) 52–60 Amorphous High in Type IV
Comparison with Cinnarizine ILs

Unlike cinnarizine , whose ILs show marked solubility improvements in LBFs, this compound’s planar aromatic structure resists crystal lattice disruption, resulting in smaller solubility gains despite similar counterion strategies .

Functional Comparisons: Synergy in Combination Therapies

Artemether-Lumefantrine vs. Artemisinin-Naphthoquine

  • Efficacy : Both combinations achieve >95% cure rates, but AL requires a 3-day regimen versus single-dose artemisinin-naphthoquine (ASNQ) .
  • Pharmacokinetic Synergy : Artemether rapidly reduces parasite biomass (Tmax: 2 h), while this compound’s prolonged half-life prevents recrudescence .

Co-Formulation with Acid Modifiers

This compound’s dissolution improves significantly in co-amorphous systems:

  • Maleic Acid Co-Amorphous Form : Achieves 75.84% drug release in 120 min (2.67-fold higher than crystalline this compound) due to enhanced wettability .
  • Fumaric Acid Salt : Crystalline salt shows negligible dissolution improvement (28.10% release), underscoring the superiority of amorphous systems .

Pharmacokinetic and Metabolic Comparisons

CYP2B6 Genotype Influence

Unlike artemether, this compound’s pharmacokinetics are unaffected by CYP2B6*6 polymorphisms, except for a 20% higher Tmax in homozygous carriers .

Impurity Profiles

This compound’s degradants (e.g., desbutyl-lumefantrine) exhibit toxicity profiles comparable to the parent drug, unlike halofantrine derivatives, which pose higher risks .

Biological Activity

Lumefantrine is an antimalarial drug that is primarily used in combination with artemether to treat uncomplicated malaria caused by Plasmodium falciparum. It has gained prominence due to its effectiveness, particularly in regions where malaria is endemic. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, efficacy, safety profile, and resistance mechanisms based on diverse research findings.

Pharmacokinetics of this compound

The pharmacokinetics of this compound are crucial for understanding its efficacy and safety. Studies indicate that this compound has a long half-life, allowing it to remain active in the bloodstream for extended periods.

  • Absorption and Bioavailability : this compound's bioavailability is significantly enhanced when taken with food. A study demonstrated that solid dispersion formulations of this compound increased its bioavailability up to 48-fold compared to conventional formulations when administered under fed conditions .
  • Pharmacokinetic Parameters :
    • The population absorption half-life of this compound is approximately 4.5 hours .
    • Peak plasma concentrations (Cmax) vary based on the dosing regimen, with reported values ranging from 6.2 μg/ml to 9.0 μg/ml depending on the treatment protocol .
Dosing RegimenAverage Dose (mg)Cmax (μg/ml)Half-Life (h)
Regimen A1,920 over 3 days6.24.5
Regimen B2,780 over 3 days9.04.5
Regimen C2,780 over 5 days8.04.5

Efficacy Against Plasmodium falciparum

This compound's efficacy has been evaluated in numerous clinical settings:

  • Cure Rates : In a retrospective study involving patients with P. falciparum malaria, the overall cure rate for artemether-lumefantrine was found to be approximately 91% , with variations noted between different populations .
  • Treatment Failures : Recent studies have reported cases of treatment failure associated with artemether-lumefantrine therapy, particularly in non-immune individuals returning from endemic regions. Genetic mutations linked to resistance have been identified in some patients, suggesting that treatment regimens may need adjustment based on local resistance patterns .

Safety Profile

The safety profile of this compound is generally favorable; however, some adverse effects have been documented:

  • Hematological Concerns : A notable concern is the occurrence of delayed hemolytic anemia in patients with high parasitemia following treatment .
  • Auditory Toxicity : Although rare, there have been reports of significant and irreversible hearing loss associated with artemether-lumefantrine exposure in some patients .

Resistance Mechanisms

Resistance to this compound and its partner drug artemisinin has become a growing concern:

  • Genetic Mutations : Studies have identified mutations in the K13 gene associated with resistance to artemisinin, which may indirectly affect the efficacy of this compound as well .
  • In Vitro Studies : Research indicates that this compound retains activity against artemisinin-resistant strains of P. falciparum, although mutations affecting other drug targets can compromise its effectiveness .

Case Studies

  • Clinical Observations : A study conducted in Belgium reviewed cases of malaria treatment failure among travelers returning from sub-Saharan Africa. Among eight cases, early and late treatment failures were documented, highlighting the need for ongoing monitoring and potential adjustments in treatment protocols based on genetic resistance markers .
  • Efficacy Comparison : In a randomized trial comparing artemether-lumefantrine and dihydroartemisinin-piperaquine for treating uncomplicated malaria among children in Kenya, both treatments demonstrated rapid parasite clearance but showed varying cure rates at follow-up .

Q & A

Q. What is the recommended experimental design for assessing lumefantrine's hematological toxicity in preclinical studies?

A randomized complete block design with multiple replicates is commonly used. For example, studies evaluating short-term hematological effects in rats employ five treatment groups (control, high/low-dose this compound, and comparator drugs), with 12 rats per group and three replicates. This design ensures statistical power to detect dose-dependent toxicity .

Q. How is this compound quantified in drug formulations, and what analytical methods are validated for stability testing?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with central composite experimental design is widely used. Parameters like mobile phase composition, pH, and flow rate are optimized to separate this compound from degradation products and impurities. Method validation follows ICH guidelines for accuracy, precision, and linearity .

Q. What is the mechanism of action of this compound in combination with artemether?

this compound disrupts heme detoxification in Plasmodium falciparum by binding to heme complexes, while artemether rapidly reduces parasite biomass. Their combination leverages artemether's fast action and this compound's prolonged half-life to prevent recrudescence .

Advanced Research Questions

Q. How do pharmacokinetic-pharmacodynamic (PK-PD) models address suboptimal this compound exposure in pediatric and pregnant populations?

Population PK models identify covariates like body weight, gestational age, and baseline parasitemia that reduce this compound exposure. Simulations suggest extending the dosing regimen to 5 days (twice daily) or thrice daily for 3 days improves drug exposure in children <25 kg and pregnant women. These models use nonlinear mixed-effects modeling (NONMEM) with pooled clinical data .

Q. What methodological strategies resolve contradictions in this compound-antiretroviral drug interaction studies?

Conflicting results (e.g., this compound exposure increasing or decreasing with nevirapine) arise from variability in study populations (HIV-positive vs. healthy volunteers) and pharmacokinetic sampling methods. Meta-analyses using standardized pharmacokinetic endpoints (e.g., day 7 this compound concentration) and stratified subgroup analyses are recommended to clarify interactions .

Q. How does the metabolite desbutyl-lumefantrine (DBL) influence treatment efficacy, and how is it integrated into PK-PD models?

DBL exhibits 7-fold higher in vitro potency than this compound and synergizes with dihydroartemisinin. Population models incorporate DBL's clearance (influenced by baseline parasitemia) and its exposure-response relationship. Lower day 7 DBL plasma concentrations correlate with treatment failure, suggesting its role as a pharmacodynamic marker .

Q. What covariates significantly impact this compound absorption and disposition in population pharmacokinetic models?

Key covariates include:

  • Body weight : Allometric scaling explains reduced clearance in children.
  • Pregnancy : Reduced gut motility (prolonged absorption lag time) and increased intercompartmental clearance lower exposure.
  • Parasitemia : High baseline parasite density reduces this compound absorption, likely due to gastrointestinal inflammation .

Q. How do formulation strategies enhance this compound's lipid solubility and bioavailability?

Ionic liquid formulations (e.g., this compound HCl with 2-ethyl-1-hexyl sulfate) improve equilibrium solubility in self-emulsifying drug delivery systems (SEDDS) by 3–5 fold. These formulations are optimized using solubility parameter screening and in vitro lipolysis assays .

Data Contradiction and Validation

Q. Why do studies report conflicting this compound exposure outcomes in pregnant women?

Discrepancies arise from differences in analytical methods (e.g., non-compartmental vs. population PK analysis), gestational age stratification, and sample timing. Pooled analyses controlling for trimester and nutritional status are critical for consensus .

Q. How can preclinical toxicity studies be reconciled with clinical safety data?

Preclinical rat models show dose-dependent hematological changes (e.g., reduced RBC count), but clinical studies report transient effects. Species-specific metabolic differences (e.g., cytochrome P450 activity) and longer-term clinical monitoring are advised to validate findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lumefantrine
Reactant of Route 2
Reactant of Route 2
Lumefantrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.